5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of three chlorine atoms at positions 5, 6, and 8, a hydroxyl group at position 4, and a benzopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one typically involves the chlorination of 4-hydroxy-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of 5,6,8-trichloro-4-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 5,6,8-trichloro-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the chlorine atoms, making it less reactive.
5,6,7,8-Tetrachloro-4-hydroxy-2H-1-benzopyran-2-one: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-benzopyran-2-one: Has a different substituent at position 3, affecting its chemical properties.
Uniqueness
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
799262-10-5 |
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Molecular Formula |
C9H3Cl3O3 |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
5,6,8-trichloro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H3Cl3O3/c10-3-1-4(11)9-7(8(3)12)5(13)2-6(14)15-9/h1-2,13H |
InChI Key |
QITKCAKVPKXYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CC(=C2Cl)Cl)Cl)OC1=O)O |
Origin of Product |
United States |
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